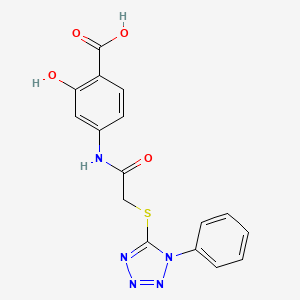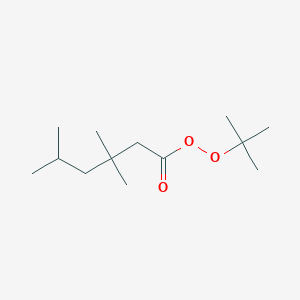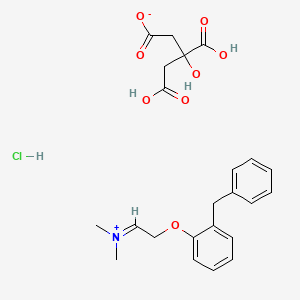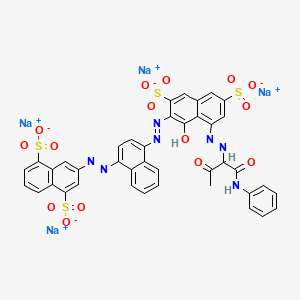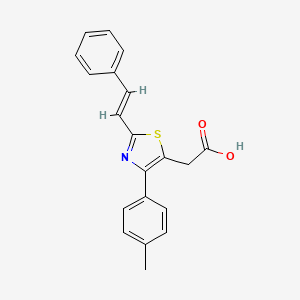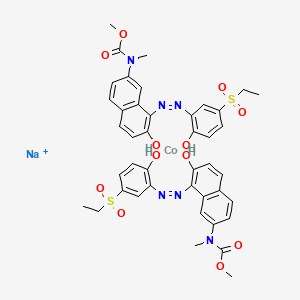
Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) is a complex organometallic compound. This compound features a cobalt center coordinated with a variety of functional groups, including azo, sulfonyl, and hydroxyl groups. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) typically involves multiple steps. The initial step often includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthol derivative. The resulting azo compound is then reacted with a cobalt salt under specific conditions to form the final complex. The reaction conditions usually involve controlled temperatures and pH to ensure the stability of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the cobalt center.
Reduction: Reduction reactions can also occur, particularly affecting the azo group, which can be reduced to amines.
Substitution: The compound can participate in substitution reactions where ligands around the cobalt center are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction can yield amine derivatives of the original compound.
Applications De Recherche Scientifique
Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism by which Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) exerts its effects involves its interaction with various molecular targets. The cobalt center can coordinate with different ligands, facilitating catalytic reactions. The azo group can participate in electron transfer processes, while the sulfonyl and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate enzyme activity, DNA binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium bis(methyl (8-((5-(methylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-)
- Sodium bis(methyl (8-((5-(propylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-)
Uniqueness
The uniqueness of Sodium bis(methyl (8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-2-naphthyl)methylcarbamato(2-))cobaltate(1-) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulphonyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different sulfonyl substituents.
Propriétés
Numéro CAS |
55870-93-4 |
|---|---|
Formule moléculaire |
C42H42CoN6NaO12S2+ |
Poids moléculaire |
968.9 g/mol |
Nom IUPAC |
sodium;cobalt;methyl N-[8-[(5-ethylsulfonyl-2-hydroxyphenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/2C21H21N3O6S.Co.Na/c2*1-4-31(28,29)15-8-10-18(25)17(12-15)22-23-20-16-11-14(24(2)21(27)30-3)7-5-13(16)6-9-19(20)26;;/h2*5-12,25-26H,4H2,1-3H3;;/q;;;+1 |
Clé InChI |
ZOOLXFRKKHDDLF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=C2C=C(C=C3)N(C)C(=O)OC)O.CCS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=C2C=C(C=C3)N(C)C(=O)OC)O.[Na+].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




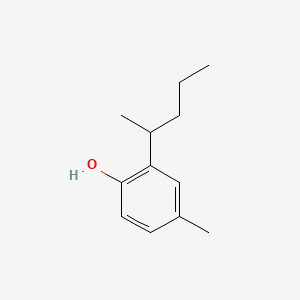
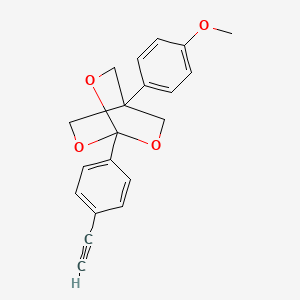
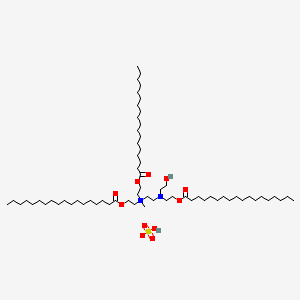
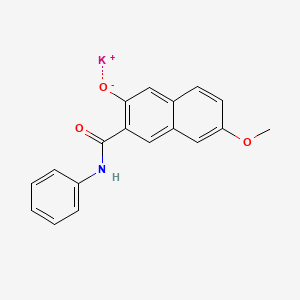

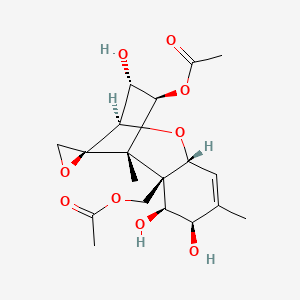
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
